molecular formula C10H18N2O3 B2758400 Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1822580-98-2

Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B2758400
CAS No.: 1822580-98-2
M. Wt: 214.265
InChI Key: BETGJOXYTQTEPO-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxy-2,5-diazabicyclo[221]heptane-2-carboxylate is a complex organic compound with the molecular formula C10H18N2O3 It is characterized by a bicyclic structure that includes a diazabicycloheptane core, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-hydroxy-2,5-diazabicyclo[221]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under basic conditions to form the diazabicycloheptane core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to modify the diazabicycloheptane core or other functional groups.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: Potential therapeutic applications include its use as a precursor for drugs targeting neurological disorders or as an intermediate in the synthesis of antiviral agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The diazabicycloheptane core can mimic natural substrates or inhibitors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    7-Hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Without the tert-butyl group, it may have different solubility and stability properties.

Uniqueness

Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is unique due to the combination of its tert-butyl ester and hydroxyl functional groups, which confer specific chemical reactivity and potential for diverse applications. Its bicyclic structure also provides rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic versatility, chemical reactivity, and broad range of applications.

Properties

IUPAC Name

tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-6-8(13)7(12)4-11-6/h6-8,11,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETGJOXYTQTEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1CN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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